Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H6ClF3N2O2 It is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and an ethyl ester group at the 5-position
Mechanism of Action
Mode of Action
Pyrimidine derivatives are known to interact with various biological targets, influencing cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate. For instance, the compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, preferably in a well-ventilated area . Incompatible materials, dust generation, and excess heat should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like ethanol.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Hydrolysis: 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Oxidation and Reduction: Corresponding oxidized or reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
- 4-chloro-2-(trifluoromethyl)pyrimidine
Comparison: Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(8(10,11)12)14-5(4)9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSULCDCBENGHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371885 | |
Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720-01-4 | |
Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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